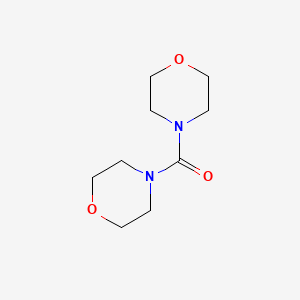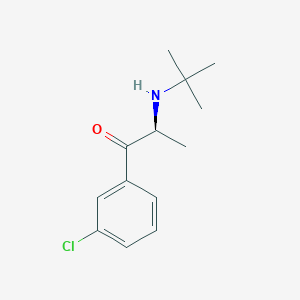
(S)-bupropion
Overview
Description
(S)-bupropion is a chiral compound that is widely known for its use as an antidepressant and smoking cessation aid. It is the S-enantiomer of bupropion, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer. This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it affects the levels of these neurotransmitters in the brain, contributing to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-bupropion typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the intermediate: The process begins with the reaction of 3-chloropropiophenone with bromine to form 3-bromo-1-phenylpropan-1-one.
Chiral resolution: The intermediate is then subjected to chiral resolution to separate the S-enantiomer from the R-enantiomer.
Final product formation: The S-enantiomer is then reacted with tert-butylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for chiral resolution and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-bupropion undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxybupropion, which is an active metabolite.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Various substitution reactions can occur, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxybupropion (from oxidation) and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-bupropion has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Research on its effects on neurotransmitter levels helps in understanding the mechanisms of depression and addiction.
Medicine: It is extensively studied for its therapeutic effects in treating depression and aiding smoking cessation.
Industry: Its production and purification processes are of interest in pharmaceutical manufacturing.
Mechanism of Action
(S)-bupropion exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation properties. The compound binds to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters into neurons, thereby enhancing their availability in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
R-bupropion: The R-enantiomer of bupropion, which has different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).
Amphetamine: A stimulant that also increases the levels of norepinephrine and dopamine but through a different mechanism.
Uniqueness
(S)-bupropion is unique in its specific action as an NDRI with a favorable side effect profile compared to other antidepressants and stimulants. Its chiral nature also allows for targeted therapeutic effects with potentially fewer side effects compared to its R-enantiomer.
Properties
IUPAC Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317781 | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324548-43-8 | |
| Record name | (S)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324548-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324548438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BL03TL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-bupropion differ from the racemic mixture clinically used?
A: While bupropion is clinically administered as a racemic mixture (containing both R and S enantiomers), research suggests that the pharmacokinetics and activity of bupropion are stereoselective []. This means that the two enantiomers, (R)-bupropion and this compound, can have different rates of absorption, distribution, metabolism, and excretion, leading to varying pharmacological effects. For instance, this compound demonstrates faster elimination and formation rate-limited kinetics for its metabolite (S,S)-hydroxybupropion compared to (R)-bupropion and its corresponding metabolite [].
Q2: How is this compound metabolized in the body?
A: this compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2B6, to form several metabolites, including (S,S)-hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and 4′-OH-bupropion [].
Q3: Why is understanding the stereoselective metabolism of bupropion important?
A: Characterizing the stereoselective metabolism of bupropion is crucial for understanding drug-drug interactions (DDIs) and the impact of genetic variations in metabolizing enzymes []. For instance, variations in CYP2B6 activity, either due to genetic polymorphisms or the presence of inhibitors, can significantly impact the exposure and efficacy of this compound and its metabolites [, ].
Q4: Can this compound hydroxylation be used to assess CYP2B6 activity?
A: Yes, stereoselective this compound hydroxylation, particularly the formation clearance of (S,S)-hydroxybupropion, has been proposed as a potential phenotypic probe for CYP2B6 activity in vivo []. This is because (S,S)-hydroxybupropion exhibits formation rate-limited kinetics, making it a more sensitive marker of CYP2B6 activity compared to racemic hydroxybupropion.
Q5: How do genetic variations in CYP2B6 affect this compound metabolism?
A: Polymorphisms in the CYP2B6 gene, such as the CYP2B66 allele, can significantly influence the metabolism of both (R)- and this compound []. Individuals homozygous for the CYP2B66 allele (CYP2B66/6) display lower hydroxylation rates for both bupropion enantiomers compared to those with the CYP2B61/1 genotype, indicating reduced CYP2B6 activity []. This highlights the importance of considering CYP2B6 genotype when optimizing bupropion therapy.
Q6: How does ritonavir, a potent CYP3A inhibitor, affect this compound disposition?
A: Interestingly, despite being a potent CYP3A inhibitor, ritonavir induces CYP2B6 activity, leading to increased clearance of both (R)- and this compound and increased formation of their respective hydroxybupropion metabolites []. This paradoxical effect underscores the complexity of drug interactions and the need for careful consideration of individual drug metabolism pathways.
Q7: Does kidney disease impact the metabolism of bupropion enantiomers?
A: While the impact of chronic kidney disease on renal drug elimination is well-documented, its effects on specific metabolic pathways require further investigation. A study investigating the pharmacokinetics of enantiomeric bupropion and hydroxybupropion in patients with glomerular kidney diseases aimed to assess CYP2B6 activity in this specific patient population []. This highlights the need to investigate the influence of various disease states on drug metabolism pathways to optimize treatment strategies.
Q8: Are there differences in the brain distribution of (R)- and this compound?
A: Research using rat models suggests that both (R)- and this compound can cross the blood-brain barrier, although the exact mechanisms and potential differences in distribution require further investigation []. Understanding the brain distribution of these enantiomers is important because bupropion's therapeutic effects are attributed to its actions on various targets within the central nervous system.
Q9: What are the challenges in developing animal models to study bupropion disposition?
A: Developing reliable animal models to study bupropion disposition, particularly its stereoselective metabolism and brain distribution, presents significant challenges. While non-human primates exhibit a metabolic profile closer to humans, their use is often limited by ethical considerations and high costs []. Choosing appropriate surrogate species necessitates careful consideration of factors like metabolic similarity, cost-effectiveness, and availability of relevant data.
Q10: What is the significance of studying bupropion disposition in the context of smoking cessation?
A: Understanding how individuals metabolize bupropion, including variations in CYP2B6 activity, is crucial for optimizing its use as a smoking cessation aid []. By tailoring treatment strategies based on an individual's metabolic profile, clinicians may be able to enhance the efficacy and minimize the risk of adverse effects associated with bupropion therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
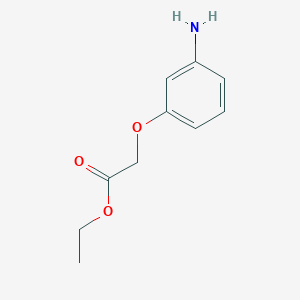
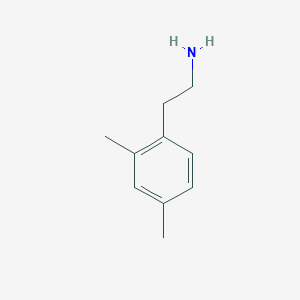
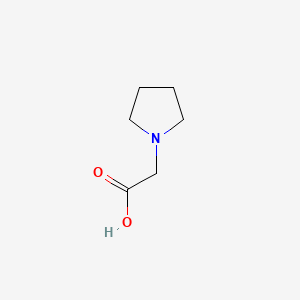
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
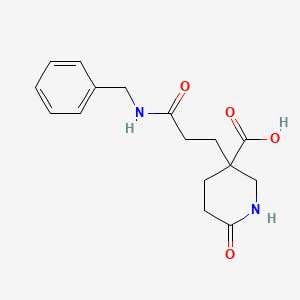
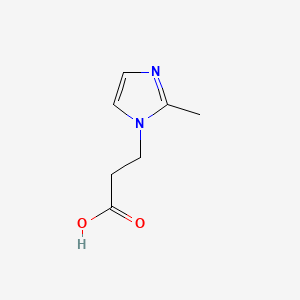


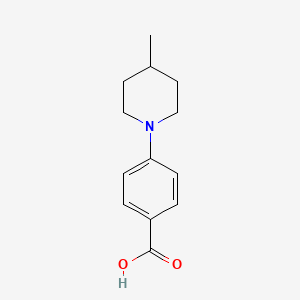
![2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
